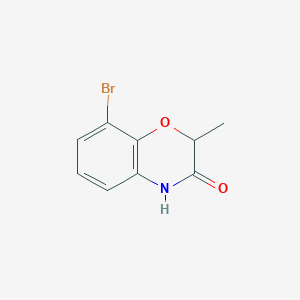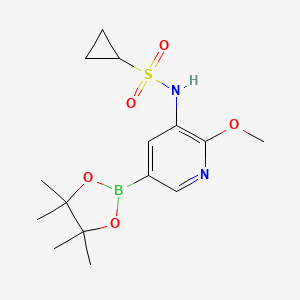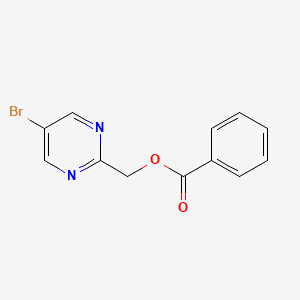
(5-ブロモピリミジン-2-イル)メチルベンゾアート
概要
説明
(5-Bromopyrimidin-2-yl)methyl benzoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is composed of a bromopyrimidine moiety attached to a benzoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学的研究の応用
(5-Bromopyrimidin-2-yl)methyl benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
生化学分析
Biochemical Properties
(5-Bromopyrimidin-2-yl)methyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function. For instance, (5-Bromopyrimidin-2-yl)methyl benzoate may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within the cell .
Cellular Effects
The effects of (5-Bromopyrimidin-2-yl)methyl benzoate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Bromopyrimidin-2-yl)methyl benzoate can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (5-Bromopyrimidin-2-yl)methyl benzoate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromopyrimidin-2-yl)methyl benzoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-Bromopyrimidin-2-yl)methyl benzoate remains stable under specific conditions, but its degradation products may have different biochemical properties and effects on cells . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important considerations in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (5-Bromopyrimidin-2-yl)methyl benzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, (5-Bromopyrimidin-2-yl)methyl benzoate may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
(5-Bromopyrimidin-2-yl)methyl benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in cellular biochemistry.
Transport and Distribution
Within cells and tissues, (5-Bromopyrimidin-2-yl)methyl benzoate is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of (5-Bromopyrimidin-2-yl)methyl benzoate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical effects within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methyl benzoate typically involves the reaction of 5-bromopyrimidine-2-carbaldehyde with benzoic acid or its derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (5-Bromopyrimidin-2-yl)methyl benzoate often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as crystallization and purification through column chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
(5-Bromopyrimidin-2-yl)methyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used
Major Products
The major products formed from these reactions include various substituted pyrimidines and benzoates, which can be further utilized in different chemical syntheses .
作用機序
The mechanism of action of (5-Bromopyrimidin-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and cellular processes .
類似化合物との比較
Similar Compounds
- (5-Chloropyrimidin-2-yl)methyl benzoate
- (5-Fluoropyrimidin-2-yl)methyl benzoate
- (5-Iodopyrimidin-2-yl)methyl benzoate
Uniqueness
(5-Bromopyrimidin-2-yl)methyl benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated counterparts. This uniqueness makes it particularly valuable in specific synthetic and research applications .
特性
IUPAC Name |
(5-bromopyrimidin-2-yl)methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVDNKDFOHEVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


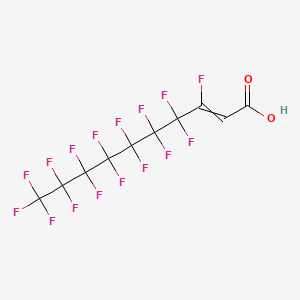
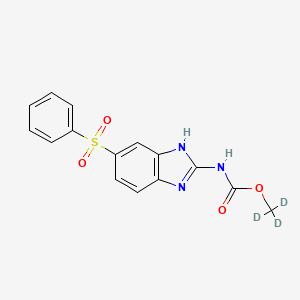
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
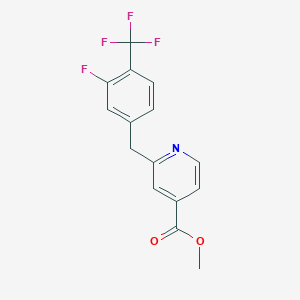
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)



![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
